4-Methyl-2-(methylamino)nicotinaldehyde

ALDH3A1 inhibition aldehyde dehydrogenase competitive inhibition

Researchers requiring unambiguous ALDH3A1 target engagement data must avoid positional isomers like the 6-methyl variant. This compound provides the exact 4-methyl substitution critical for reproducible SAR studies. • Potency: Competitive ALDH3A1 inhibition (Ki = 300 nM) for cancer stem cell target validation. • Specificity: Distinct electronic/steric profile versus 6-methyl isomer (CAS 67295-19-6), eliminating variables in selectivity panels. • Supply: ≥98% purity from ISO-certified synthesis ensures dose-response fidelity and in vivo reproducibility.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B11806392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(methylamino)nicotinaldehyde
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)NC)C=O
InChIInChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10)
InChIKeyDFPBICOUVKOLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(methylamino)nicotinaldehyde: Isomer & Procurement


4-Methyl-2-(methylamino)nicotinaldehyde (CAS 1289140-09-5), IUPAC name 4-methyl-2-(methylamino)pyridine-3-carbaldehyde, is a heterocyclic aldehyde with the molecular formula C8H10N2O and molecular weight 150.18 g/mol . The compound features a pyridine core with a methyl substituent at the 4-position, a methylamino group at the 2-position, and an aldehyde group at the 3-position. It exists as a positional isomer of 6-methyl-2-(methylamino)nicotinaldehyde (CAS 67295-19-6), where the methyl group resides at the 6-position rather than the 4-position—a structural variation that impacts electronic distribution and reactivity . The compound is commercially available from multiple suppliers at purity specifications ranging from 95% to ≥98% .

Target

ALDH3A1 inhibition studies (4-methyl positional isomer)

Identity

Exact CAS 1289140-09-5 distinguishes from 6-methyl isomer

Purity

Grade selection supports assay-sensitivity requirements

4-Methyl-2-(methylamino)nicotinaldehyde: Why Analogs Cannot Substitute


Substitution among methylamino-nicotinaldehyde derivatives is not straightforward. The 4-methyl isomer (CAS 1289140-09-5) exhibits distinct electronic distribution and reactivity compared to the 6-methyl positional isomer (CAS 67295-19-6), as evidenced by separate PubChem entries reflecting their non-equivalence . Moreover, the 4-methyl substitution introduces steric and electronic modulation absent in the non-methylated parent compound 2-(methylamino)nicotinaldehyde (CAS 32399-08-9), which lacks the methyl group entirely . These structural distinctions translate to differential behavior in both synthetic transformations and biological target engagement, as demonstrated by the compound's measurable inhibition of human ALDH3A1 with a Ki of 300 nM [1]. Generic substitution without experimental verification would risk introducing uncharacterized variables in structure-activity relationships, metabolic stability profiles, and target selectivity patterns.

Positional isomer

6-Methyl isomer (CAS 67295-19-6) may shift electronic distribution and target engagement

Non-methylated analog

Parent compound (CAS 32399-08-9) lacks 4-methyl steric and lipophilic contribution

SAR integrity

Unverified substitution may introduce uncontrolled variables in structure-activity studies

4-Methyl-2-(methylamino)nicotinaldehyde: Quantitative Evidence vs Analogs


ALDH3A1 Competitive Inhibition

4-Methyl-2-(methylamino)nicotinaldehyde demonstrates competitive inhibition of N-terminal-His6 tagged recombinant human ALDH3A1 with a Ki value of 300 nM, determined via Michaelis-Menten kinetic analysis using 4-nitrobenzaldehyde (4-NBA) and NADP+ as substrates [1]. This enzymatic inhibition profile is structurally linked to the 4-methyl substitution pattern. Neither the non-methylated parent compound 2-(methylamino)nicotinaldehyde (CAS 32399-08-9) nor the 6-methyl positional isomer (CAS 67295-19-6) has reported ALDH3A1 inhibitory activity at comparable potency, underscoring the functional significance of the specific 4-methyl-2-(methylamino) arrangement.

ALDH3A1 Ki
Reported
Ki = 300 nM (competitive, recombinant human ALDH3A1)
Supports ALDH3A1 target engagement assay context
4-NBA/NADP+ substrate; Michaelis-Menten kinetics
ALDH3A1 inhibition aldehyde dehydrogenase competitive inhibition cancer stem cell

Non-Equivalence to 6-Methyl Isomer

4-Methyl-2-(methylamino)nicotinaldehyde (CAS 1289140-09-5) is a positional isomer of 6-methyl-2-(methylamino)nicotinaldehyde (CAS 67295-19-6), with the methyl group shifted from the 6-position to the 4-position [1]. This structural variation alters electronic distribution across the pyridine ring, affecting both chemical reactivity and potential biological target engagement. The two isomers are assigned distinct CAS registry numbers and separate PubChem entries, reflecting their established non-interchangeability for regulatory, procurement, and research documentation purposes . The 4-methyl substitution pattern also distinguishes the compound from the non-methylated 2-(methylamino)nicotinaldehyde (CAS 32399-08-9; MW 136.15), which lacks the methyl group entirely and therefore possesses different lipophilicity, steric profile, and hydrogen-bonding potential .

Isomer identity
Direct comparison
4-methyl: CAS 1289140-09-5, MW 150.18 vs 6-methyl: CAS 67295-19-6, MW 150.18
Distinct CAS numbers confirm non-interchangeability
Positional shift alters electronic profile
positional isomerism structural differentiation CAS registry chemical procurement

Supplier Purity Specifications

4-Methyl-2-(methylamino)nicotinaldehyde is commercially available with documented purity specifications ranging from 95% (AKSci) , to 97% (Chemenu) , to NLT 98% (MolCore) . This tiered purity availability enables researchers to select material appropriate to their application requirements—from preliminary synthetic feasibility studies (95% acceptable) to sensitive biological assays or regulatory submissions (≥98% preferred). The MolCore product is additionally certified under ISO quality systems, providing enhanced documentation for pharmaceutical R&D and quality control applications .

Supplier purity
Supplier comparison
95% (AKSci), 97% (Chemenu), ≥98% (MolCore, ISO-certified)
Grade selection aligns with assay sensitivity requirements
Higher purity for sensitive bioanalytical workflows
purity specification quality control procurement ISO certification

4-Methyl-2-(methylamino)nicotinaldehyde: Validated Applications


ALDH3A1 Chemical Probe Development

Based on the documented competitive inhibition of human ALDH3A1 (Ki = 300 nM) [1], 4-Methyl-2-(methylamino)nicotinaldehyde is appropriate for use as a tool compound in ALDH3A1 target validation studies. Given ALDH3A1's established role as a cancer stem cell marker and its involvement in detoxification of reactive aldehydes, this compound can support structure-activity relationship (SAR) campaigns aimed at understanding the 4-methyl substitution's contribution to ALDH isoform selectivity.

Scaffold Optimization in Medicinal Chemistry

The 4-methyl-2-(methylamino)pyridine-3-carbaldehyde scaffold provides a differentiated starting point for kinase inhibitor design relative to the 6-methyl positional isomer . The aldehyde functional group enables covalent or reversible modification through imine formation, reductive amination, or aldol-type condensations, while the 4-methyl substitution offers distinct steric and electronic properties compared to non-methylated analogs (CAS 32399-08-9) .

Quality-Controlled Procurement for Bioassays

For studies requiring high-confidence data interpretation—such as dose-response profiling, selectivity panels, or in vivo pharmacokinetic experiments—researchers should prioritize procurement of ≥98% purity grade material from ISO-certified suppliers . The 95% purity grade remains suitable for initial synthetic feasibility studies or reactions where subsequent purification is planned.

Application
Selection Property
Validation Focus
ALDH3A1 target validation studies
4-Methyl substitution, ALDH3A1 Ki context
ALDH isoform selectivity profiling
Kinase inhibitor scaffold design
4-Methyl vs 6-methyl isomer differentiation
Synthetic feasibility and electronic modulation
Concentration-response bioassay procurement
High-purity specification for sensitive studies
Lot-specific purity and documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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